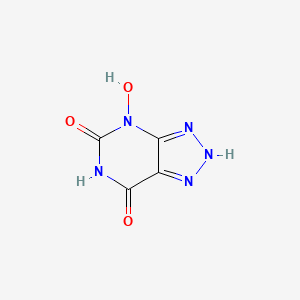
3-Hydroxy-8-azaxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-8-azaxanthine is a compound belonging to the class of organic compounds known as triazolopyrimidines. These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring. The compound has a molecular formula of C4H3N5O3 and a molecular weight of 169.0983 . It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants.
Preparation Methods
The synthesis of 3-Hydroxy-8-azaxanthine involves the chemical modification of natural nucleobases. One common method is the modification of the imidazole ring of purines, leading to the formation of 8-azapurine derivatives . The synthetic routes typically involve the use of quantum chemical methods, such as time-dependent density functional theory (TD-DFT) and singly excited configuration interaction (CIS) methods, to optimize the excited state geometries of isolated 8-azaxanthine in both gas and solvent phases .
Chemical Reactions Analysis
3-Hydroxy-8-azaxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to catalyze two steps in the degradation of uric acid: the oxidation of uric acid to 5-hydroxyisourate and the stereoselective decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . Common reagents used in these reactions include oxidizing agents and decarboxylation catalysts. The major products formed from these reactions are intermediates in the degradation pathway of uric acid .
Scientific Research Applications
3-Hydroxy-8-azaxanthine has several scientific research applications. In chemistry, it is used as a fluorescent nucleobase analog to probe the structures and functions of nucleic acids and their related enzymes . In biology, it serves as a tool for studying the hydrogen bond interactions and relative stability of hydrated complexes . In industry, it is used in the development of fluorescent probes for enzymology and other biochemical processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy-8-azaxanthine involves its role as a bifunctional protein in the degradation of uric acid. It catalyzes the oxidation of uric acid to 5-hydroxyisourate and the decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . The molecular targets include uric acid and its degradation intermediates. The pathways involved are part of the uric acid degradation pathway, which is crucial for maintaining uric acid levels in the body .
Comparison with Similar Compounds
3-Hydroxy-8-azaxanthine is similar to other 8-azapurine derivatives, such as 8-azaguanine, 8-azatheophylline, and 8-azacaffeine . These compounds share a common triazolopyrimidine structure but differ in their specific functional groups and biological activities. For example, 8-azaguanine is known for its antitumor properties, while 8-azatheophylline and 8-azacaffeine are studied for their hydrogen bond interactions and spectral properties .
Properties
CAS No. |
42028-33-1 |
|---|---|
Molecular Formula |
C4H3N5O3 |
Molecular Weight |
169.10 g/mol |
IUPAC Name |
4-hydroxy-2H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C4H3N5O3/c10-3-1-2(7-8-6-1)9(12)4(11)5-3/h12H,(H,5,10,11)(H,6,7,8) |
InChI Key |
CDDIMGICOMBXAX-UHFFFAOYSA-N |
Canonical SMILES |
C12=NNN=C1N(C(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


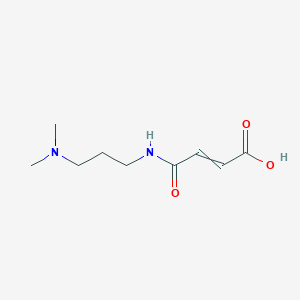
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
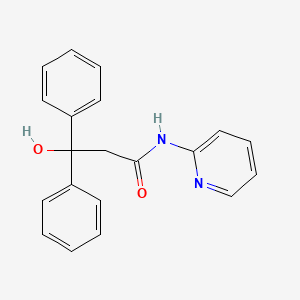
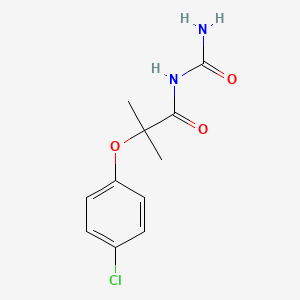
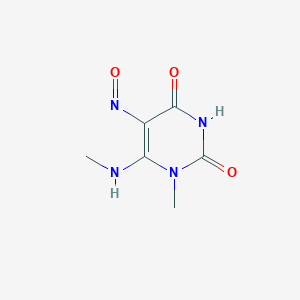
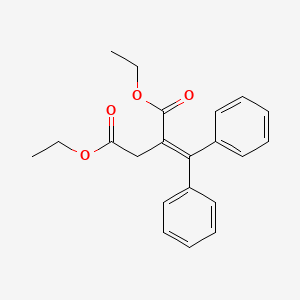
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
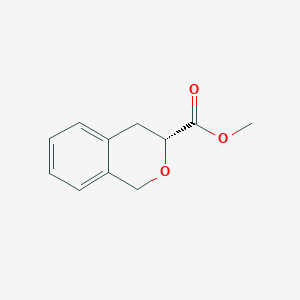
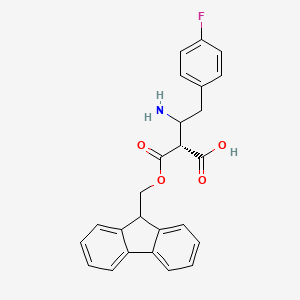
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
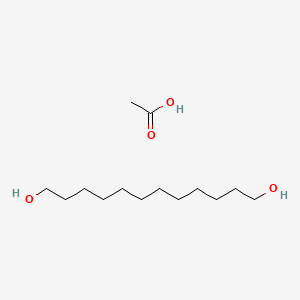

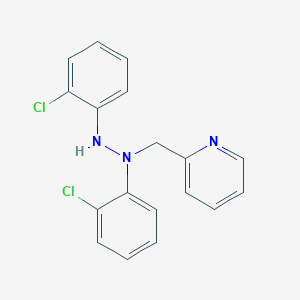
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
